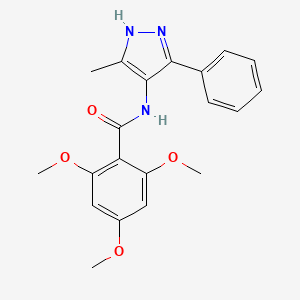![molecular formula C23H20Cl2O B12603316 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole CAS No. 649556-29-6](/img/structure/B12603316.png)
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is an organic compound characterized by the presence of two chlorophenyl groups attached to a butenyl chain, which is further connected to an anisole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole typically involves the reaction of 4-chlorobenzyl chloride with anisole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions to introduce the butenyl chain, often through a Wittig reaction or similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization is common in industrial settings.
化学反応の分析
Types of Reactions
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond in the butenyl chain to a single bond, yielding a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bis(4-chlorophenyl) sulfone: Another compound with two chlorophenyl groups, used in the production of polymers and specialty chemicals.
4,4’-Dichlorodiphenyl sulfone: Known for its use in the synthesis of rigid and temperature-resistant polymers.
Uniqueness
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is unique due to the presence of the butenyl chain and anisole moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
649556-29-6 |
|---|---|
分子式 |
C23H20Cl2O |
分子量 |
383.3 g/mol |
IUPAC名 |
1-[4,4-bis(4-chlorophenyl)but-3-enyl]-4-methoxybenzene |
InChI |
InChI=1S/C23H20Cl2O/c1-26-22-15-5-17(6-16-22)3-2-4-23(18-7-11-20(24)12-8-18)19-9-13-21(25)14-10-19/h4-16H,2-3H2,1H3 |
InChIキー |
OTIOUCKJVKUMPN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



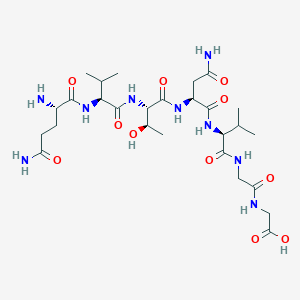
![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)
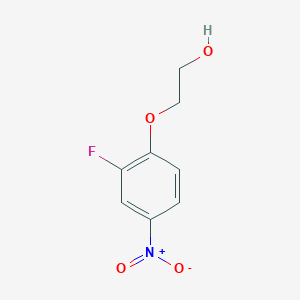
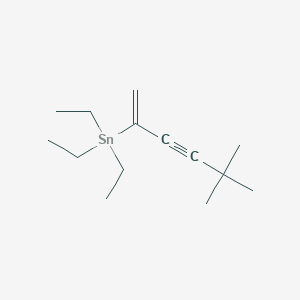
![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)
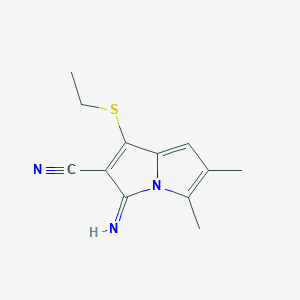
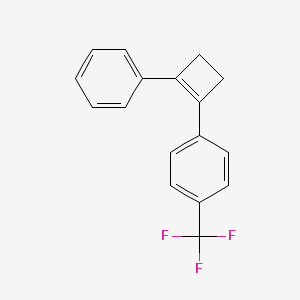
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
